Cas no 69045-86-9 (2-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine)

2-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine structure
69045-86-9 structure
Product Name:2-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine
CAS No:69045-86-9
MF:C13H10F3NO2
MW:269.219213962555
CID:1732978
PubChem ID:155242
Update Time:2025-04-21

2-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine
    • Maybridge1_005550
    • ZINC00173766
    • 5-(trifluoromethyl)-2-(4-methoxyphenoxy)pyridine
    • AC1L4DVY
    • 2-p-Methoxyphenoxy-5-trifluoromethylpyridine
    • HMS557E06
    • NRB02708
    • DivK1c_001838
    • SureCN10387449
    • 2-(4-methoxyphenoxy)-5-trifluoromethylpyridine
    • 2-p-methoxyphenoxy-5-trifluoromethyl pyridine
    • CDS1_000798
    • DTXSID20219112
    • SCHEMBL10387449
    • 69045-86-9
    • CCG-247142
    • Pyridine, 2-(4-methoxyphenoxy)-5-(trifluoromethyl)-
    • Inchi: 1S/C13H10F3NO2/c1-18-10-3-5-11(6-4-10)19-12-7-2-9(8-17-12)13(14,15)16/h2-8H,1H3
    • InChI Key: ROVZGOYWJXPHJN-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=C1)OC1C=CC(=CC=1)OC)(F)F

Computed Properties

  • Exact Mass: 269.06636305g/mol
  • Monoisotopic Mass: 269.06636305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 31.4Ų
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